N-[4-(chloromethyl)phenyl]propane-1-sulfonamide
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Overview
Description
N-[4-(chloromethyl)phenyl]propane-1-sulfonamide is a chemical compound with the molecular formula C10H14ClNO2S. It is a white crystalline solid that is stable under standard temperature and pressure conditions. This compound is primarily used as an intermediate in organic synthesis and as a precursor for biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(chloromethyl)phenyl]propane-1-sulfonamide typically involves the reaction of 4-(chloromethyl)benzenesulfonyl chloride with propane-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(chloromethyl)phenyl]propane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
N-[4-(chloromethyl)phenyl]propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds with potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(chloromethyl)phenyl]propane-1-sulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. The sulfonamide group can interact with various molecular targets, contributing to its biological activity.
Comparison with Similar Compounds
N-[4-(chloromethyl)phenyl]propane-1-sulfonamide can be compared with other similar compounds such as:
N-[2-(chloromethyl)phenyl]propane-1-sulfonamide: Similar in structure but with the chloromethyl group at a different position on the phenyl ring.
N-[4-(bromomethyl)phenyl]propane-1-sulfonamide: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
N-[4-(chloromethyl)phenyl]butane-1-sulfonamide: Similar in structure but with a butane chain instead of a propane chain.
The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and biological activity.
Properties
CAS No. |
1152540-55-0 |
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Molecular Formula |
C10H14ClNO2S |
Molecular Weight |
247.7 |
Purity |
95 |
Origin of Product |
United States |
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